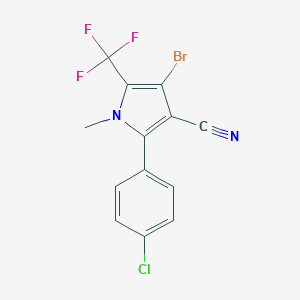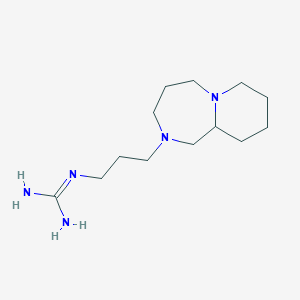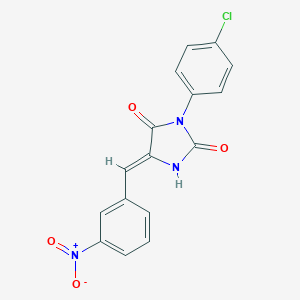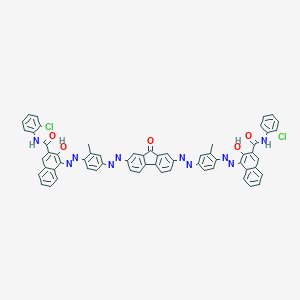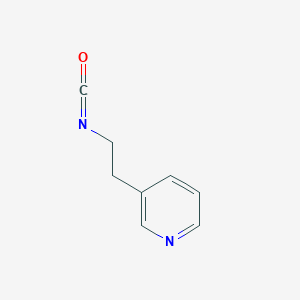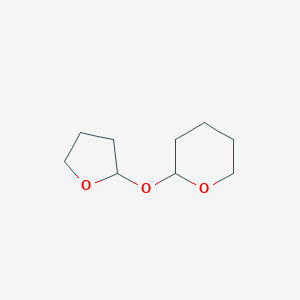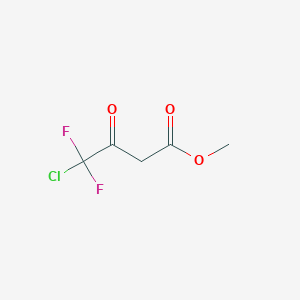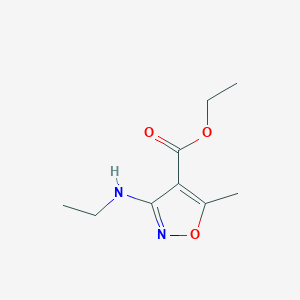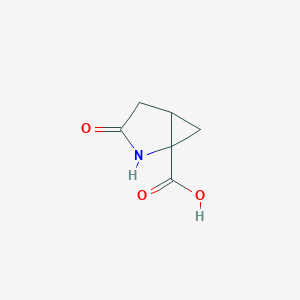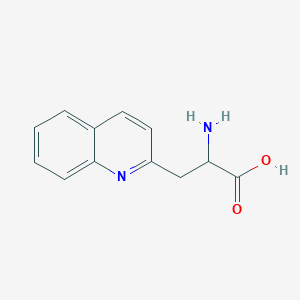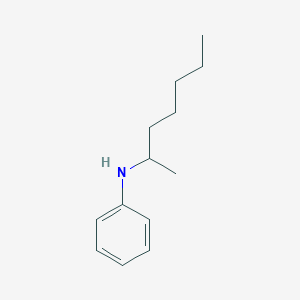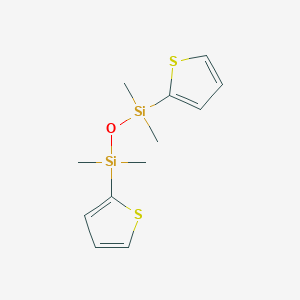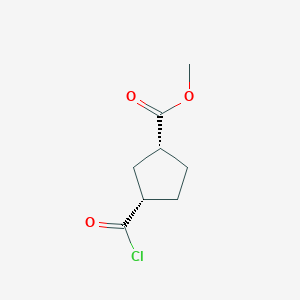
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to be involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that it can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit anti-inflammatory and analgesic effects. However, some of the limitations of using this compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research on cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI). Some of these include the development of new drugs based on this compound, the investigation of its potential applications in other fields such as agriculture and environmental science, and the elucidation of its exact mechanism of action through further studies.
Conclusion:
In conclusion, cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) involves the reaction of cyclopentanecarboxylic acid with thionyl chloride and methanol. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been used as a precursor for the synthesis of functional materials such as liquid crystals.
Propiedades
Número CAS |
116940-83-1 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) |
Fórmula molecular |
C8H11ClO3 |
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
methyl (1R,3S)-3-carbonochloridoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
TYWZGOWRMWCWFP-NTSWFWBYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)Cl |
SMILES |
COC(=O)C1CCC(C1)C(=O)Cl |
SMILES canónico |
COC(=O)C1CCC(C1)C(=O)Cl |
Sinónimos |
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



